5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Brand Name:
Vulcanchem
CAS No.:
150728-12-4
VCID:
VC21158246
InChI:
InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11H,1H3,(H,18,19,20,21)
SMILES:
COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3
Molecular Formula:
C15H12N4O4
Molecular Weight:
312.28 g/mol
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
CAS No.: 150728-12-4
Cat. No.: VC21158246
Molecular Formula: C15H12N4O4
Molecular Weight: 312.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150728-12-4 |
|---|---|
| Molecular Formula | C15H12N4O4 |
| Molecular Weight | 312.28 g/mol |
| IUPAC Name | 5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione |
| Standard InChI | InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11H,1H3,(H,18,19,20,21) |
| Standard InChI Key | ZJMPECSQUMNGPA-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=CC=C1O[C@@H]2C(=O)NC(=NC2=O)C3=NC=CC=N3 |
| SMILES | COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3 |
| Canonical SMILES | COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator